1-(2-Chlorophenyl)propan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Biological Properties
- Anticonvulsive and Peripheral n-Cholinolytic Activities : 1-(2-Chlorophenyl)propan-1-ol derivatives demonstrated pronounced anticonvulsive and some peripheral n-cholinolytic activities, without exhibiting antibacterial activity. This was observed in a study focusing on the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and related compounds (Papoyan et al., 2011).
Antifungal Applications
- Activity Against Candida Strains : Derivatives of 1-(2-Chlorophenyl)propan-1-ol, specifically 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, exhibited significant antifungal activity against various Candida species. This potential was highlighted in the context of synthesizing and evaluating new antifungal drug candidates (Lima-Neto et al., 2012).
Catalytic Applications
- Transfer Hydrogenation Catalysts : A study involving the compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride highlighted its use in synthesizing phosphinite ligands, which, in turn, were used to create efficient catalysts for transfer hydrogenation of various ketones (Aydemir et al., 2014).
Photoinduced Reactivity Studies
- Radical Polymerizations : In the context of photoinduced reactivity, 1-(2-Chlorophenyl)propan-1-ol derivatives, specifically 1,5-diphenylpenta-1,4-diyn-3-one (DPD), have been studied for their effectiveness in initiating radical polymerizations in the presence of hydrogen donors like propan-2-ol (Rosspeintner et al., 2009).
Structural and Spectroscopic Analysis
- Crystal Structure and Vibrational Studies : Crystal structure and vibrational studies of compounds including 1-(2-Chlorophenyl)propan-1-ol derivatives provide insights into their molecular geometry, electron density distribution, and potential interactions. This is crucial for understanding their physical and chemical properties (Jayasudha et al., 2020).
properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFXBQTRQSKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402242 | |
Record name | 1-(2-Chlorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)propan-1-ol | |
CAS RN |
22869-35-8 | |
Record name | 1-(2-Chlorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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